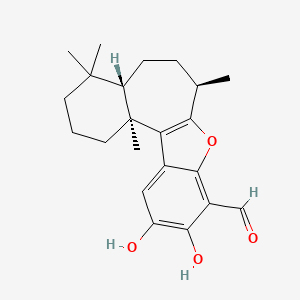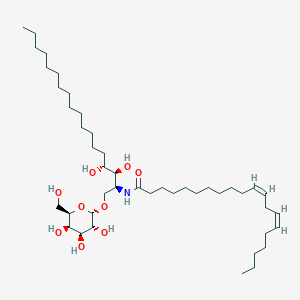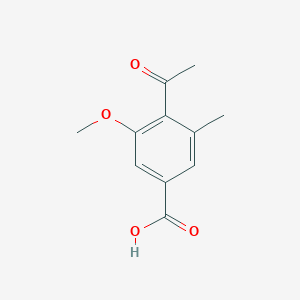
Macrophomic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macrophomic acid is a methoxybenzoic acid having a single methoxy group at the 3-position together with acetyl and methyl substituents at the 4- and 5-positions respectively. It derives from a benzoic acid. It is a conjugate acid of a macrophomate.
Applications De Recherche Scientifique
Biosynthesis Pathway
Macrophomic acid, a fungal metabolite from Macrophoma commelinae, has a biosynthetic pathway involving an unprecedented intermolecular Diels–Alder reaction. This was elucidated through feeding experiments and enzymatic conversion studies, highlighting a unique biosynthetic process in fungal metabolites (Oikawa et al., 1997).
Enzymatic Transformation and Substrate Diversity
Macrophomate synthase, an enzyme recently purified, facilitates the transformation of 2-pyrones to macrophomic acid. Research on its substrate diversity revealed structural requirements and the size of the enzyme's active site, providing insights into enzymatic specificity and potential applications in synthetic biology (Watanabe et al., 2000).
Novel Enzyme Catalysis
Studies on macrophomate synthase demonstrated its capability to catalyze multiple reactions from 2-pyrones to benzoates, a process not commonly observed in nature. This research contributes to understanding complex enzymatic mechanisms and their applications in biotechnology (Oikawa et al., 1999).
Inhibitor Study and Absolute Configuration
Investigating macrophomate synthase inhibitors, researchers determined the absolute configuration of a potent inhibitor using an axial chiral reagent. Such studies are crucial for developing specific enzyme inhibitors with potential therapeutic applications (Fukui et al., 2001).
Characterization and Expression in E. coli
Research on macrophomate synthase extended to its characterization, sequencing, and expression in E. coli. This work is significant for recombinant production of enzymes, potentially facilitating large-scale synthesis of macrophomic acid and its derivatives (Watanabe et al., 2000).
Propriétés
Nom du produit |
Macrophomic acid |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
4-acetyl-3-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-6-4-8(11(13)14)5-9(15-3)10(6)7(2)12/h4-5H,1-3H3,(H,13,14) |
Clé InChI |
GWSISRLRTQOQNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)C)OC)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



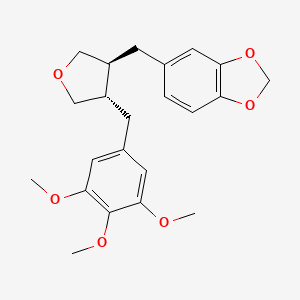
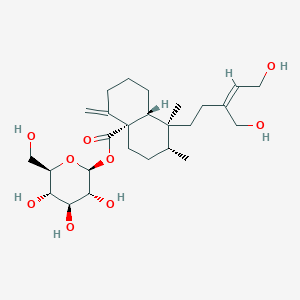
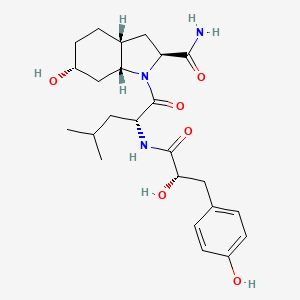
![4-[[1-(2-(18F)fluoranylethyl)piperidin-4-yl]methoxy]benzonitrile](/img/structure/B1254443.png)
![N-[(2s,3s,4r)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide](/img/structure/B1254447.png)
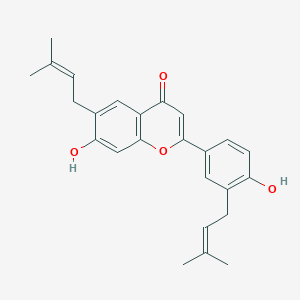
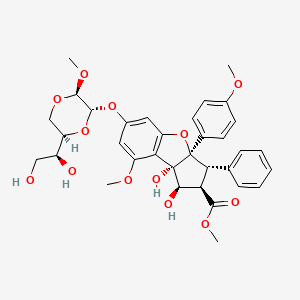
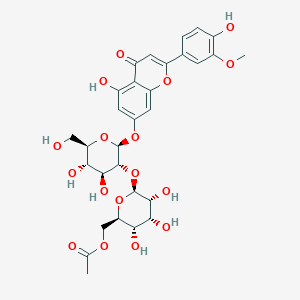
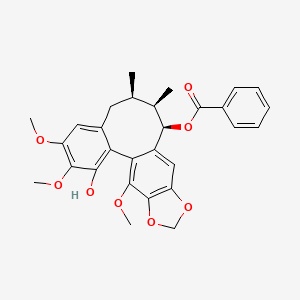
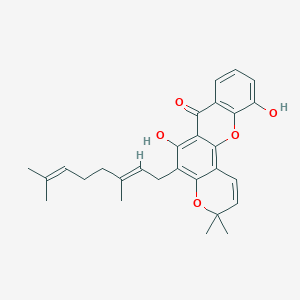
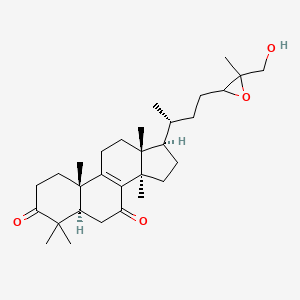
![(E)-1-[2,4-dihydroxy-3-[(2S,4R,6S)-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethyl]oxan-4-yl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1254457.png)
